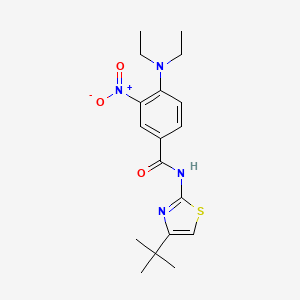![molecular formula C14H18INO B3987901 N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3987901.png)
N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide
説明
N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide, commonly known as ICE, is a synthetic compound that has been extensively researched for its potential applications in medicinal chemistry. ICE belongs to the class of compounds known as cyclopentanecarboxamides, which have been found to possess a range of interesting biological activities. In
科学的研究の応用
ICE has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for various receptor targets. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia, addiction, and Parkinson's disease. ICE has also been investigated as a potential PET imaging agent for the dopamine D3 receptor, which could aid in the diagnosis and treatment of these disorders.
作用機序
The mechanism of action of ICE involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that is predominantly expressed in the mesolimbic pathway of the brain. ICE acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not fully. This results in a modulatory effect on the dopamine signaling pathway, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ICE are largely dependent on its binding to the dopamine D3 receptor. It has been found to modulate the release of dopamine in the brain, which can affect various functions such as reward, motivation, and cognition. ICE has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be attributed to its modulation of the dopamine signaling pathway. However, further research is needed to fully elucidate the biochemical and physiological effects of ICE.
実験室実験の利点と制限
The advantages of using ICE in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the function and regulation of this receptor. ICE is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using ICE in lab experiments include its partial agonist activity, which can complicate the interpretation of results. Additionally, the use of ICE in animal models may not fully reflect its effects in humans, and further research is needed to validate its potential therapeutic applications.
将来の方向性
There are several future directions for research on ICE, including its potential as a PET imaging agent for the dopamine D3 receptor, its use in drug discovery for neurological and psychiatric disorders, and its potential as a tool for studying the regulation and function of the dopamine D3 receptor. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of ICE and its potential limitations in lab experiments. Overall, ICE represents a promising compound for medicinal chemistry research, and further studies are needed to fully explore its potential applications.
特性
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c1-10(11-6-8-13(15)9-7-11)16-14(17)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEISUIOLBTWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(dimethylamino)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987840.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3987843.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3987857.png)
![4-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987862.png)
![ethyl [5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3987873.png)

![5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987887.png)
![6-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3987894.png)
![3-{methyl[(4-nitrophenyl)thio]amino}tetrahydrothiophene 1,1-dioxide](/img/structure/B3987897.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3987915.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-4-yl)-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3987922.png)
